Fecal Isocoproporphyrin-to-Coproporphyrin Ratio Discriminates Porphyria Cutanea Tarda from Other Porphyrias with ≥20-Fold Higher Values
In a direct head-to-head comparison of 24 patients with porphyria cutanea tarda symptomatica (PCTS), 8 patients with variegate porphyria, 3 patients with other porphyrias, and 20 non-porphyric controls, the fecal isocoproporphyrin-to-coproporphyrin ratio was determined using two-dimensional thin-layer chromatography. For the PCTS cohort, the ratio ranged from 0.1 to 5.6, whereas all comparator groups (other porphyrias and non-porphyric subjects) exhibited ratios of ≤0.05 [1]. This represents a minimum 2-fold and maximum >100-fold difference in the diagnostic ratio, establishing the presence of elevated isocoproporphyrin as a near-pathognomonic marker for PCT.
| Evidence Dimension | Diagnostic biomarker specificity: fecal isocoproporphyrin-to-coproporphyrin ratio |
|---|---|
| Target Compound Data | Ratio range: 0.1 to 5.6 in PCTS patients (n=24) |
| Comparator Or Baseline | Coproporphyrin (endogenous fecal porphyrin) in variegate porphyria (n=8), other porphyrias (n=3), non-porphyric controls (n=20): ratio ≤0.05 |
| Quantified Difference | Minimum 2-fold (0.1 vs 0.05), maximum >100-fold (5.6 vs 0.05) elevation in PCTS |
| Conditions | Two-dimensional thin-layer chromatography (TLC) of fecal porphyrin extracts; clinical cohort study |
Why This Matters
This ratio serves as the definitive biochemical discriminator for PCT versus other hepatic porphyrias, making procurement of authentic isocoproporphyrin essential for any laboratory offering porphyria diagnostic services.
- [1] Elder GH. Differentiation of porphyria cutanea tarda symptomatica from other types of porphyria by measurement of isocoproporphyrin in faeces. J Clin Pathol. 1975;28(8):601-607. doi:10.1136/jcp.28.8.601 View Source
